![molecular formula C11H14ClN3O B1379322 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride CAS No. 1461704-77-7](/img/structure/B1379322.png)
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
Overview
Description
“4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride” is a chemical compound with the empirical formula C7H13N3O . It is a solid in form . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .
Physical And Chemical Properties Analysis
The compound is a solid in form . Its molecular weight is 155.20 . The compound has a SMILES string of CCC1=NOC(CNCC)=N1 .
Scientific Research Applications
1. Drug Discovery
1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Method of Application
The synthesis of 1,2,4-oxadiazoles involves the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature . The methods are divided into three groups :
- Two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases .
- One-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .
- Diverse oxidative cyclizations .
Results or Outcomes
These methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .
2. Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results against various infectious diseases, including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
3. Agriculture
1,2,4-Oxadiazoles have been used in agriculture as insecticides .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results as insecticides, helping to protect crops from various pests .
4. Industrial Materials
1,2,4-Oxadiazoles have been used in the production of industrial materials .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results in the production of various industrial materials .
5. Anticancer Agents
1,2,4-Oxadiazoles have been synthesized as anticancer agents .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results against various types of cancer .
6. Antidiabetic Agents
1,2,4-Oxadiazoles have been synthesized as antidiabetic agents .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results in the treatment of diabetes .
7. Herbicides
1,2,4-Oxadiazoles have been used in agriculture as herbicides .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results as herbicides, helping to protect crops from various weeds .
8. Plant Protection Agents
1,2,4-Oxadiazoles have been used as plant protection agents against diseases caused by bacteria, viruses, and fungi .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results in protecting plants from various diseases .
9. High-Energy Core
1,2,4-Oxadiazoles have been established as a potential high-energy core .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown favorable oxygen balance and positive heat of formations .
10. Ionic Salts
1,2,4-Oxadiazoles have been utilized as ionic salts .
Method of Application
The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .
Results or Outcomes
These compounds have shown promising results in the production of ionic salts .
Safety And Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The versatility of nitrogen- and oxygen-containing scaffolds in the arsenal of drug discovery has gained momentum , suggesting potential future directions for research and development in this area.
properties
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-10-13-11(15-14-10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMMXDRFEKATGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
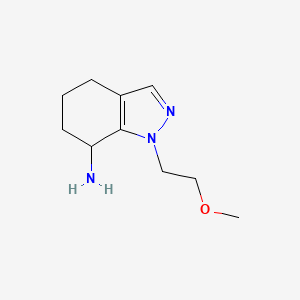
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
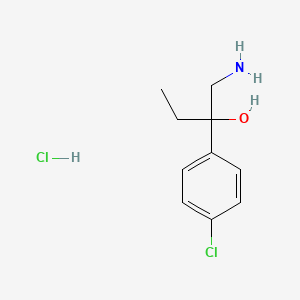
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
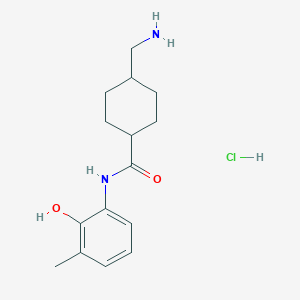
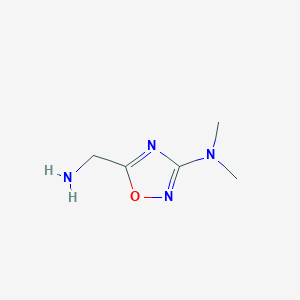
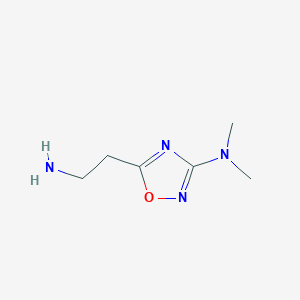
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
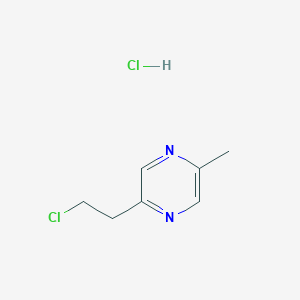
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)

methanone hydrobromide](/img/structure/B1379261.png)
methanone hydrobromide](/img/structure/B1379262.png)